molecular formula C14H21NO B12075686 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine

Katalognummer: B12075686
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: DSAHKUOAMCLIDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine typically involves the reaction of 3-(propan-2-yl)phenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-{[3-(Propan-2-yl)phenoxy]propanoic acid: Similar structure but with a carboxylic acid group instead of a pyrrolidine ring.

    3-{[3-(Propan-2-yl)phenoxy]methyl}piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine is unique due to its specific combination of a phenoxy group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

3-[(3-propan-2-ylphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C14H21NO/c1-11(2)13-4-3-5-14(8-13)16-10-12-6-7-15-9-12/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3

InChI-Schlüssel

DSAHKUOAMCLIDR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC=C1)OCC2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.